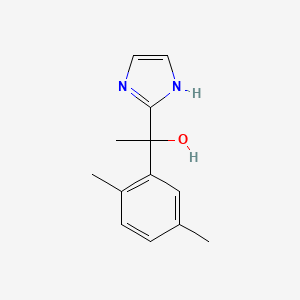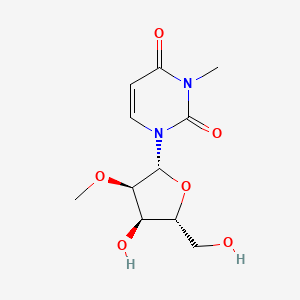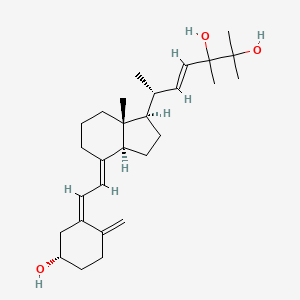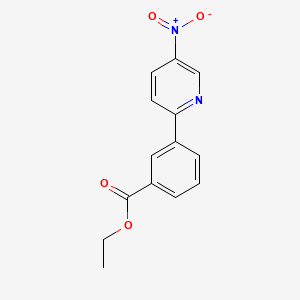
1-(2,5-二甲苯基)-1-(1H-咪唑-2-基)乙醇
描述
1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, also known as 2,5-dimethyl-1H-imidazole, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 48-50°C. 2,5-dimethyl-1H-imidazole is a versatile reagent that has been used in a variety of organic syntheses and chemical reactions.
科学研究应用
木质素模型化合物酸解机理
Yokoyama (2015) 的一项研究深入探讨了木质素模型化合物的酸解,重点突出了 γ-羟甲基在该机理中的重要作用。该研究可以为木质素衍生化合物的分解和利用提供信息,可能包括与“1-(2,5-二甲苯基)-1-(1H-咪唑-2-基)乙醇”类似的结构 (Yokoyama,2015)。
新型溴代阻燃剂
Zuiderveen、Slootweg 和 de Boer (2020) 对各种环境中新型溴代阻燃剂 (NBFR) 的出现进行了批判性综述,讨论了它们的注册、风险和知识差距。这篇综述强调了需要对这类化合物的环境归宿和毒性进行更多研究,其中可能包括“1-(2,5-二甲苯基)-1-(1H-咪唑-2-基)乙醇”,因为它具有结构基序 (Zuiderveen 等,2020)。
离子液体作为催化剂
Chaugule、Tamboli 和 Kim (2017) 的综述讨论了利用离子液体(包括基于咪唑鎓的离子液体)将二氧化碳转化为线性和环状碳酸酯。这突出了“1-(2,5-二甲苯基)-1-(1H-咪唑-2-基)乙醇”在催化或作为离子液体合成的前体中的潜在应用 (Chaugule 等,2017)。
职业性氯代溶剂接触
Ruder (2006) 综述了职业性接触氯代溶剂的不良健康影响,详细介绍了毒理学、代谢和流行病学研究。虽然“1-(2,5-二甲苯基)-1-(1H-咪唑-2-基)乙醇”不是氯代溶剂,但了解相关化合物的毒理学特征可以为其处理和使用中的安全规程提供信息 (Ruder,2006)。
咪唑衍生物和抗肿瘤活性
Iradyan 等人 (2009) 在一篇综述中探讨了咪唑衍生物(包括与“1-(2,5-二甲苯基)-1-(1H-咪唑-2-基)乙醇”在结构上相关的衍生物)的抗肿瘤活性。该研究重点关注各种咪唑衍生物的合成和生物学特性,可能指导未来关于该化合物在药物化学中应用的研究 (Iradyan 等,2009)。
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)11(8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPFHVQYAYNMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)







![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)


